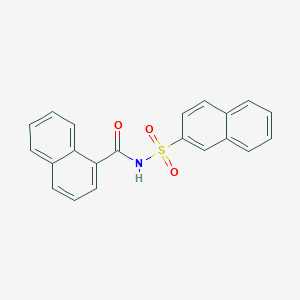![molecular formula C21H22N4O4 B2489555 (4-(2,3-diméthoxybenzoyl)pipérazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)méthanone CAS No. 1396564-31-0](/img/structure/B2489555.png)
(4-(2,3-diméthoxybenzoyl)pipérazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules like this typically involves multi-step chemical reactions, starting from simpler precursor molecules. While specific synthesis details for this compound are not directly available, analogous compounds are often synthesized through reactions involving the formation of pyrazole and piperazine derivatives, followed by coupling reactions with appropriate methanone derivatives to achieve the final structure. For instance, the synthesis of pyrazole carboxamide derivatives containing a piperazine moiety involves IR, 1H NMR, and HRMS spectroscopy for structure confirmation (Lv et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heteroatoms (N, O) within the piperazine, pyrazolo[1,5-a]pyridine, and methanone frameworks, contributing to the molecule's chemical reactivity and interaction potential. X-ray crystallography is a common method used for structural characterization, providing insights into the compound's conformation and molecular geometry. An example includes the structural exploration of similar bioactive heterocycles through X-ray diffraction studies (Prasad et al., 2018).
Chemical Reactions and Properties
This compound's chemical reactions and properties can be influenced by the functional groups present. The piperazine moiety contributes basicity, enabling reactions such as alkylation or acylation. The pyrazolo[1,5-a]pyridine section may engage in nucleophilic substitution reactions. The overall reactivity pattern of such molecules can include ligand exchange processes, contributing to their biological activity. For example, a study on novel pyrazole derivatives highlighted their antimicrobial and anticancer potential, demonstrating the chemical reactivity's role in biological applications (Hafez et al., 2016).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline form, are determined by its molecular structure. These properties are crucial for the compound's application in drug formulation, affecting its stability, delivery, and bioavailability. Analytical techniques like Differential Scanning Calorimetry (DSC) and solubility studies in various solvents can provide this information. For instance, the synthesis and crystal structure of related compounds have been studied to understand their solid-state properties and solubility (Cao et al., 2010).
Applications De Recherche Scientifique
- Le noyau pyrazolo[1,5-a]pyridine du composé en fait un candidat intéressant pour les sondes fluorescentes. Ses propriétés photophysiques réglables permettent des applications polyvalentes en bio-imagerie, en études cellulaires et en chimiocapteurs .
- Les dérivés de la pipérazine, comme la partie pipérazin-1-yl de ce composé, présentent diverses activités biologiques, y compris des effets antipsychotiques .
- La structure hybride benzothiazole-pipérazine suggère un potentiel antimicrobien. Des composés similaires ont démontré une activité contre les bactéries et les virus .
Sondes fluorescentes et agents d'imagerie
Recherche antipsychotique et neurologique
Agents antimicrobiens
Mécanisme D'action
Target of Action
The compound contains a pyrazolo[1,5-a]pyrimidine moiety , which is a core structure found in various bioactive molecules
Mode of Action
Without specific information on the compound’s target, it’s difficult to describe its exact mode of action. Compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-28-18-8-5-6-15(19(18)29-2)20(26)23-10-12-24(13-11-23)21(27)16-14-22-25-9-4-3-7-17(16)25/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNNMZGCTISOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxolane-3-carboxamide](/img/structure/B2489475.png)



![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)




![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)
![5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2489492.png)
